Oxo Sotalol-d6 Hydrochloride
Description
Properties
CAS No. |
1346605-37-5 |
|---|---|
Molecular Formula |
C12H19ClN2O3S |
Molecular Weight |
312.842 |
IUPAC Name |
N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H/i1D3,2D3; |
InChI Key |
PGJCHLFPMKTGCD-TXHXQZCNSA-N |
SMILES |
CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Synonyms |
4’-[(Isopropylamino)acetyl]methanesulfonanilide-d6 Hydrochloride; N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide-d6 Hydrochloride; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Incorporation Strategies for Oxo Sotalol D6 Hydrochloride
Precursor Selection and Chemical Transformations for Sotalol (B1662669) Derivatives
The synthesis of sotalol and its derivatives, including the "oxo" or ketone form, typically originates from readily available aromatic precursors. A common starting material for this class of compounds is a substituted acetophenone. For sotalol derivatives, the synthesis often begins with 4'-aminoacetophenone, which undergoes methanesulfonylation to yield 4'-(methanesulfonamido)acetophenone.
The critical transformation in forming the precursor for Oxo Sotalol involves the selective halogenation at the alpha-carbon of the ketone. This is commonly achieved through bromination, for instance, using bromine in a suitable solvent, to produce an α-bromoketone intermediate, such as 2-bromo-1-(4-(methylsulfonamido)phenyl)ethan-1-one. This electrophilic intermediate is highly reactive and serves as the direct precursor for the introduction of the amino group. The subsequent reaction of this α-bromoketone with an appropriate amine, in this case, isopropyl-d6-amine, leads to the formation of the corresponding α-aminoketone, which is the core structure of Oxo Sotalol-d6. tubitak.gov.trresearchgate.net Chemoenzymatic strategies have also been explored for producing enantiomerically pure sotalol, which involve the resolution of a bromohydrin precursor. nih.gov
Methodologies for Stereoselective Deuterium (B1214612) Labeling in Complex Organic Molecules
The incorporation of deuterium into complex organic molecules is a cornerstone of modern medicinal chemistry, primarily used to study kinetic isotope effects or to create stable isotopically labeled internal standards for quantitative analysis. snnu.edu.cnresearchgate.net A variety of methods exist, with the choice depending on the target molecule's structure and the desired position of the label.
One of the most powerful techniques is the direct, transition-metal-catalyzed hydrogen isotope exchange (HIE). researchgate.net Catalysts based on metals like iridium, palladium, and ruthenium are frequently employed to activate specific C-H bonds, facilitating their exchange with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). snnu.edu.cnnih.govnih.gov These methods can offer high regioselectivity, sometimes guided by directing groups within the substrate molecule. researchgate.net For instance, ruthenium-on-carbon (Ru/C) has been used for the regio- and stereoselective deuterium labeling of sugars under mild conditions. nih.govrsc.orgrsc.org
Another common strategy involves the use of deuterated building blocks in a multi-step synthesis. snnu.edu.cn This classical approach provides precise control over the location of the deuterium atoms, although it may require more intricate synthetic routes. researchgate.net Biocatalytic methods are also emerging as a valuable tool, utilizing enzymes to perform site- and stereoselective deuterium incorporation under mild, environmentally friendly conditions. nih.gov For example, α-oxo-amine synthases have been shown to produce α-deuterated amino acids stereoselectively using D₂O as the deuterium source. nih.gov
For Oxo Sotalol-d6 Hydrochloride, the deuterium labels are specifically located on the two methyl groups of the N-isopropyl moiety. caymanchem.comchemsrc.com This specific labeling pattern dictates the synthetic strategy, which relies on the incorporation of a pre-labeled building block rather than a late-stage HIE reaction. The key isotopically labeled reagent for this synthesis is (propan-2-yl-1,1,1,3,3,3-d6)amine, commonly known as isopropylamine-d6.
The synthesis of Oxo Sotalol-d6 is achieved through a nucleophilic substitution reaction. The primary steps are:
Preparation of the Electrophile: Synthesis of an α-halo-acetophenone derivative, typically 4'-(2-bromoacetyl)methanesulfonanilide, from 4'-(methanesulfonamido)acetophenone.
Nucleophilic Attack: Reaction of the α-bromoketone with isopropylamine-d6. The amine's nitrogen atom displaces the bromine atom, forming the carbon-nitrogen bond and yielding the α-aminoketone structure of Oxo Sotalol-d6.
Salt Formation: The resulting free base of Oxo Sotalol-d6 is then treated with hydrochloric acid to form the stable hydrochloride salt.
This method ensures that the six deuterium atoms are incorporated with high fidelity at the desired positions, as their placement is predetermined by the structure of the deuterated reagent. biomart.cn The term "isotopic enrichment" refers to the percentage of incorporation of the heavier isotope (deuterium) at a specific position. google.com Synthetic techniques using deuterated reagents of known isotopic content can achieve a very high level of deuterium abundance. google.com
| Compound Role | Chemical Name | Molecular Formula |
|---|---|---|
| Electrophilic Precursor | 4'-(2-Bromoacetyl)methanesulfonanilide | C9H10BrNO3S |
| Deuterated Nucleophile | (Propan-2-yl-1,1,1,3,3,3-d6)amine | C3H3D6N |
| Final Product (Base) | Oxo Sotalol-d6 | C12H14D6N2O3S |
| Final Product (Salt) | This compound | C12H13D6ClN2O3S |
Purification Protocols and Assessment of Synthetic Yields for Labeled Compounds
The purification of isotopically labeled compounds is essential to remove any unreacted starting materials, byproducts, and non-labeled or partially labeled species. Chromatographic techniques are the primary methods used for this purpose. High-performance liquid chromatography (HPLC) is a widely used and effective method for purifying deuterated compounds like this compound. acs.orgoup.com It is important to consider the chromatographic deuterium effect (CDE), where deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts in both reversed-phase and normal-phase LC, which can aid in their separation. acs.orgoup.comnih.gov Other techniques like gas chromatography (GC) and supercritical fluid chromatography (SFC) with deuterated modifiers are also employed for the separation and purification of isotopologues. nih.govresearchgate.net
The assessment of synthetic yield and isotopic purity involves a combination of analytical techniques.
Purity and Identity Confirmation: The chemical purity and structural identity of the final compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).
Isotopic Enrichment Analysis: Mass spectrometry is the definitive technique for assessing isotopic enrichment. It precisely measures the mass-to-charge ratio of the compound, allowing for the determination of the number of incorporated deuterium atoms and the percentage of the d6-labeled species relative to lower-mass isotopologues (d0 to d5). mdpi.comnih.gov The product's purity is often verified by comparing its MS/MS fragmentation pattern and retention time to that of an unlabeled authentic standard. biorxiv.org For quantitative analysis, stable isotope-labeled standards are crucial for correcting variations in sample preparation and mass spectrometric detection. mdpi.comnih.govphysiology.org
| Technique | Purpose | Key Findings/Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Check | Separates the target compound from impurities. Can resolve deuterated and non-deuterated analogs. acs.orgoup.com |
| Mass Spectrometry (MS) | Identity Confirmation & Isotopic Enrichment | Confirms molecular weight and provides the distribution of isotopologues (d0-d6), verifying labeling success. mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Purity | Confirms the chemical structure. The absence of signals in ¹H NMR at labeled positions confirms deuteration. |
Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structural Integrity
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled standards like Oxo Sotalol-d6 Hydrochloride. It provides highly accurate mass measurements, enabling the confirmation of the elemental composition and the assessment of isotopic purity. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between the labeled compound and its unlabeled counterpart, as well as other potential isobaric interferences.
For this compound, HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) mass analyzer, confirms the incorporation of six deuterium (B1214612) atoms. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated based on its elemental formula, C₁₂H₁₃D₆N₂O₃S. The high-resolution measurement provides a precise mass that can be compared against the theoretical value, confirming the molecular formula with a high degree of confidence and a low mass error, typically below 5 ppm. This technique is crucial for verifying the success of the deuteration synthesis and ensuring the absence of significant unlabeled material.
Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of this compound and, critically, to confirm the specific location of the deuterium labels. In an MS/MS experiment, the precursor ion (the protonated molecule, [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure.
By comparing the fragmentation pattern of Oxo Sotalol-d6 with that of unlabeled Oxo Sotalol (B1662669), researchers can pinpoint the location of the deuterium atoms. For Oxo Sotalol-d6, the six deuterium atoms are located on the two methyl groups of the isopropyl moiety. This is confirmed by observing a +6 Da mass shift in fragments that retain the isopropyl-d6 group, while fragments that have lost this group appear at the same m/z as those from the unlabeled standard. For instance, the characteristic neutral loss of propene-d6 (B73919) (C₃D₆) from the parent ion is a key diagnostic indicator. This level of structural detail is essential for validating the compound's identity as a reliable internal standard.
Table 1: Representative HRMS and MS/MS Data for this compound
| Analysis Type | Parameter | Observed Value | Interpretation |
| HRMS | Elemental Formula | C₁₂H₁₃D₆N₂O₃S | - |
| Precursor Ion | [M+H]⁺ | - | |
| Theoretical m/z | 293.1596 | Calculated exact mass of the protonated molecule. | |
| Measured m/z | 293.1591 | High-accuracy mass measurement confirming elemental composition. | |
| Mass Error | -1.7 ppm | Excellent agreement between theoretical and measured mass. | |
| MS/MS | Precursor Ion (m/z) | 293.2 | Isolation of the deuterated parent ion for fragmentation. |
| Major Product Ion 1 (m/z) | 245.1 | Corresponds to the loss of propene-d6 (C₃D₆), confirming label location on the isopropyl group. | |
| Major Product Ion 2 (m/z) | 166.1 | Represents the acylium ion [CH₃SO₂NHC₆H₄CO]⁺, which does not contain the deuterium labels. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation and Stereochemical Assignment
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon signals of the deuterated methyl groups will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound.
While ¹H NMR can infer the location of deuterium by the absence of a signal, Deuterium (²H) NMR provides direct observation of the deuterium nuclei. This technique unequivocally confirms the site-specific incorporation of the labels. For this compound, the ²H NMR spectrum would show a single resonance signal in the aliphatic region, corresponding to the six equivalent deuterium atoms on the isopropyl methyl groups. The absence of any other signals in the ²H NMR spectrum confirms that deuteration has occurred exclusively at the intended positions and that no isotopic scrambling has taken place during the synthesis.
Table 2: Representative NMR Data for Structural Confirmation of Oxo Sotalol-d6
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Interpretation |
| ¹H NMR | ~7.8 (d) | Doublet | 2H, Ar-H | Protons on the benzene (B151609) ring adjacent to the keto group. |
| ~7.4 (d) | Doublet | 2H, Ar-H | Protons on the benzene ring adjacent to the sulfonamide group. | |
| ~4.6 (s) | Singlet | 2H, -CO-CH₂-NH- | Protons of the methylene (B1212753) group. | |
| ~3.0 (s) | Singlet | 3H, -SO₂-CH₃ | Protons of the methanesulfonyl group. | |
| Signal Absent | - | Isopropyl-CH₃ | Confirms high isotopic enrichment at the isopropyl methyl positions. | |
| ²H NMR | ~1.3 | Singlet | 6D, -C(CD₃)₂ | Direct detection of the deuterium labels at the intended site. |
Advanced Chromatographic Methodologies for Analytical Purity Assessment
Chromatographic techniques are essential for determining the chemical and analytical purity of research standards. They separate the main compound from any impurities, including starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is the primary method for assessing the purity of non-volatile compounds like this compound. A validated HPLC method can separate the target compound from closely related impurities. For research standards, purity levels are typically required to be ≥98%. The analysis involves injecting the sample onto a column (commonly a C18 reversed-phase column) and eluting it with a mobile phase gradient. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Specification |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Retention Time | ~5.8 minutes (Typical) |
| Purity Specification | ≥98% (by area) |
While this compound itself is not sufficiently volatile or thermally stable for direct Gas Chromatography (GC) analysis, GC can be used in specific research contexts. This typically involves a chemical derivatization step to convert the polar functional groups (amine, sulfonamide) into more volatile and stable moieties. For example, silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. The resulting trimethylsilyl (B98337) derivative can then be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This approach can be valuable for detecting specific volatile or semi-volatile impurities that may not be easily resolved by HPLC.
Applications of Oxo Sotalol D6 Hydrochloride in Quantitative Analytical Research
Development and Validation of LC-MS/MS Assays for Unlabeled Sotalol (B1662669) and its Metabolites in Complex Research Matrices
The development of robust and reliable analytical methods is paramount for the accurate quantification of sotalol and its metabolites in complex biological samples. Oxo Sotalol-d6 Hydrochloride plays a pivotal role in these LC-MS/MS assays.
Role as an Internal Standard for Enhanced Accuracy and Precision in Quantitative Analysis
In quantitative analysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for achieving high accuracy and precision. this compound is specifically designed for this purpose in the analysis of sotalol. caymanchem.combiomol.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics. chromatographyonline.com By adding a known concentration of this compound to samples and calibration standards, variations that can occur during sample preparation and injection are compensated for. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for potential inconsistencies. This isotope dilution technique is a powerful approach for obtaining reliable quantitative data. For instance, a study quantifying sotalol in rat plasma utilized atenolol (B1665814) as an internal standard, demonstrating the principle of using a structurally similar compound to ensure accuracy. researchgate.netnih.gov The use of a stable isotope-labeled (SIL) internal standard like this compound is the preferred method as it behaves nearly identically to the analyte during extraction and chromatographic separation.
A sensitive HPLC method with tandem mass spectrometry was developed for sotalol quantification in rat plasma. nih.gov Key parameters of this method are detailed in the table below.
| Parameter | Value |
| Internal Standard | Atenolol |
| Linear Range | 5-500 nm |
| Intra-batch Precision | 1.2 to 6.1% |
| Inter-batch Precision | 3.3 to 6.5% |
| Run Time | 6 min |
| Data from a study on sotalol quantification in rat plasma. nih.gov |
Compensation for Matrix Effects and Ion Suppression in Mass Spectrometry
Biological matrices, such as plasma and whole blood, are inherently complex and contain numerous endogenous compounds. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as matrix effect. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantitative results. chromatographyonline.com
This compound, as a stable isotope-labeled internal standard, is instrumental in mitigating these matrix effects. Because it is structurally and chemically almost identical to the analyte (oxo sotalol), it experiences the same ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and reliable quantification. chromatographyonline.com Studies have shown that even with sample preparation techniques designed to remove interfering components, residual matrix effects can persist. Therefore, the use of a co-eluting SIL internal standard is a widely accepted and recommended strategy to ensure data integrity in bioanalytical methods.
Utilization in In Vitro Biotransformation and Enzyme Kinetic Studies (excluding human data)
In vitro studies using systems like liver microsomes are essential for understanding the metabolic fate of drug candidates. This compound can be employed as an internal standard in such investigations to accurately quantify the formation of the oxo-sotalol metabolite from the parent drug, sotalol. These studies help in elucidating the enzymatic pathways responsible for metabolism and in determining key kinetic parameters. The use of a deuterated standard ensures that the measurements are precise, allowing for a reliable characterization of the biotransformation process in non-human preclinical models. For example, sotalol has been shown to decrease delayed outward potassium currents in guinea pig ventricular cells. caymanchem.combiomol.com
Application in Non-Clinical Pharmacokinetic and Pharmacodynamic Research Models (focus on analytical quantitation, not pharmacological effects)
The accurate measurement of drug and metabolite concentrations over time is the cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. In non-clinical animal models, this compound is used as an internal standard to quantify oxo-sotalol concentrations in various biological fluids and tissues. oup.com This allows researchers to construct precise concentration-time profiles, which are essential for calculating key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, a liquid chromatography-tandem mass spectrometry method was developed for the determination of sotalol and other antiarrhythmic drugs in forensic whole blood samples, utilizing deuterated analogues as internal standards. oup.com Similarly, an LC-MS/MS method for determining sotalol in rat plasma was successfully applied to a micro-dose oral administration study. researchgate.netnih.gov The high precision afforded by the use of a deuterated internal standard is critical for establishing a clear relationship between drug exposure and pharmacological response in these research models. Sotalol has been observed to decrease heart rate and increase blood pressure in canine models. caymanchem.combiomol.com
The following table summarizes the performance of an analytical method for sotalol determination in whole blood. oup.com
| Parameter | Concentration Range | Value |
| Relative Intralaboratory Reproducibility Standard Deviations | 1–5 mg/L | 5–9% |
| 0.1 mg/L | 9–12% | |
| Mean True Recoveries | 0.05–5 mg/L | >91% |
| Detection Limits | 8–18 µg/L | |
| Method performance for the determination of sotalol in whole blood. oup.com |
Contributions to Method Development for Related Substances and Impurity Analysis in Research Standards
Ensuring the purity of pharmaceutical reference standards is critical for the quality and reliability of all subsequent research. synzeal.com this compound can be used in the development and validation of analytical methods designed to detect and quantify related substances and impurities in sotalol research standards. mdpi.com By serving as a stable, well-characterized internal standard, it aids in the precise quantification of any potential impurities, including process-related impurities and degradation products. mdpi.comnih.gov High-performance liquid chromatography (HPLC) is a common technique for controlling impurities in drug preparations. mdpi.com Recent studies have focused on developing and validating HPLC and LC-MS/MS methods to identify and characterize unknown related substances in sotalol hydrochloride preparations under various stress conditions like oxidation and photolysis. mdpi.comnih.gov The use of reference standards for sotalol impurities is essential for product development, quality control, and stability studies. synzeal.com
A study on sotalol hydrochloride identified three related substances (RS) and determined their limits of detection (LOD) and quantitation (LOQ). mdpi.com
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| RS1 | 0.103 | 0.309 |
| RS2 | 0.0823 | 0.248 |
| RS3 | 0.0854 | 0.256 |
| Sotalol HCl | 0.0625 | 0.1875 |
| LOD and LOQ values for sotalol and its related substances. mdpi.com |
Computational and Theoretical Investigations of Oxo Sotalol D6 Hydrochloride
Molecular Dynamics Simulations and Conformational Analysis of Deuterated Analogues
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govcresset-group.com These simulations can provide detailed information about the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of its structural fluctuations. mun.ca For deuterated compounds like Oxo Sotalol-d6 Hydrochloride, MD simulations can elucidate how the increased mass of deuterium (B1214612) atoms influences molecular motion and conformational preferences.
In the context of sotalol (B1662669) and its analogues, conformational analysis is crucial as the molecule's shape affects its interaction with biological targets. mun.canih.gov MD simulations of sotalol have been used to study its binding to ion channels, revealing key interactions and conformational changes upon binding. researchgate.net For this compound, the six deuterium atoms on the isopropyl group would be the focus of MD studies. The increased mass at this location could potentially dampen the rotational and vibrational motions of this group, which may lead to a subtle shift in the population of different rotamers or a change in the flexibility of the side chain.
Research combining hydrogen-deuterium exchange mass spectrometry (HDX-MS) with MD simulations has proven powerful for studying protein-ligand interactions and conformational dynamics. uwo.canih.govnih.gov These studies highlight how computational methods can be guided by experimental data to build accurate models of molecular interactions. nih.gov While specific MD simulation data for this compound is not publicly available, the principles derived from simulations of other deuterated molecules and sotalol itself suggest that deuteration would likely have a measurable, albeit subtle, impact on its conformational dynamics. mdpi.comnih.gov
Table 1: Potential Conformational Effects of Deuteration on this compound as Inferred from Molecular Dynamics Principles
| Molecular Feature | Potential Effect of Deuteration (d6 on Isopropyl Group) | Rationale |
| Isopropyl Group Rotation | Reduced rotational frequency and amplitude. | Increased mass of deuterium leads to slower vibrational and rotational motions. |
| Side Chain Flexibility | Potential decrease in overall flexibility. | Damping of local motions in the isopropyl group could propagate to the rest of the side chain. |
| Conformational Population | A possible shift in the equilibrium between different conformers (rotamers). | Changes in zero-point vibrational energy due to deuteration can alter the relative free energies of different conformations. acs.org |
| Solvent Interactions | Minor alterations in the hydration shell dynamics around the deuterated group. | Changes in the molecule's vibrational modes can influence its interaction with surrounding solvent molecules. |
Quantum Chemical Calculations for Isotopic Effects on Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the effects of isotopic substitution on spectroscopic properties. ajchem-a.comresearchgate.net Deuteration is known to cause noticeable shifts in vibrational and nuclear magnetic resonance (NMR) spectra, and these changes can be accurately modeled using computational methods. mdpi.commdpi.com
The most significant effect of deuterium substitution on vibrational spectra is the shift of stretching and bending frequencies involving the C-D bond to lower wavenumbers compared to the C-H bond. ajchem-a.com This is a direct consequence of the increased reduced mass of the C-D oscillator. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental infrared (IR) and Raman spectra. nih.govacs.orgresearchgate.net For this compound, the C-D stretching vibrations of the two CD3 groups would be expected at significantly lower frequencies than the corresponding C-H stretches in the non-deuterated compound.
In NMR spectroscopy, deuterium substitution leads to isotopic shifts on the chemical shifts of nearby nuclei, most commonly carbon-13 (¹³C). mdpi.commdpi.com These deuterium isotope effects (DIEs) are typically small but measurable and provide valuable structural information. srce.hrirb.hr One-bond isotope effects (¹ΔC(D)) are the largest, while smaller effects can be observed over multiple bonds. The magnitude and sign of these effects are related to changes in the vibrational averaging of molecular geometry upon deuteration. nih.gov Quantum chemical calculations can predict these isotopic shifts by computing the nuclear shielding constants for both the protiated and deuterated isotopologues. mdpi.commdpi.com For this compound, the carbon atoms of the isopropyl group would exhibit the most significant isotopic shifts.
Table 2: Predicted Isotopic Effects on Spectroscopic Properties of this compound Based on Quantum Chemical Calculations
| Spectroscopic Parameter | Predicted Effect of Deuteration | Theoretical Basis |
| C-D Vibrational Stretch (IR/Raman) | Shift to lower frequency (e.g., ~2100-2250 cm⁻¹) compared to C-H stretch (~2850-3000 cm⁻¹). ajchem-a.com | The vibrational frequency is inversely proportional to the square root of the reduced mass of the oscillator. |
| ¹³C NMR Chemical Shift (Isopropyl C) | Upfield shift (negative isotope effect) for the carbon directly bonded to deuterium. mdpi.com | Changes in the zero-point vibrational energy and bond lengths upon deuteration alter the electron density and magnetic shielding around the nucleus. nih.gov |
| ¹³C NMR Chemical Shift (Adjacent Carbons) | Smaller, typically upfield shifts on carbons two or more bonds away from the deuterium. srce.hr | The isotopic perturbation is transmitted through the molecular framework, decreasing with distance. |
| ¹H NMR Spectrum | Disappearance of the signal corresponding to the isopropyl C-H protons. | The deuterium nucleus has a different gyromagnetic ratio and is typically not observed in standard ¹H NMR. |
In Silico Prediction of Mass Spectrometric Fragmentation Patterns
In silico (computational) methods for predicting mass spectrometric fragmentation patterns are becoming increasingly valuable tools in analytical chemistry, particularly for the identification of novel compounds and metabolites. nih.govnih.gov Software tools like Competitive Fragmentation Modeling-ID (CFM-ID) use machine learning and rule-based approaches to predict tandem mass spectra (MS/MS) from a given chemical structure. arxiv.orgescholarship.org These predictions can then be compared with experimental data to aid in structural elucidation.
For this compound, predicting the fragmentation pattern is crucial for its identification and characterization in complex matrices. The fragmentation of the parent molecule, Oxo Sotalol, would likely involve cleavage at several key bonds. Common fragmentation pathways for similar structures include cleavage of the bond between the carbonyl group and the aromatic ring, and cleavage of the C-N bond in the side chain.
The presence of six deuterium atoms in the isopropyl group of this compound will result in a 6 Dalton mass shift in the precursor ion and in any fragment ions that retain this group. This mass shift is a key signature that can be used to distinguish the deuterated analogue from its non-deuterated counterpart. In silico fragmentation tools can be readily adapted to predict the spectra of deuterated compounds by simply using the deuterated structure as input. The underlying fragmentation rules and models remain the same, but the calculated masses of the fragments will reflect the presence of the deuterium atoms.
Table 3: Predicted Mass Spectrometric Fragments for this compound
| Predicted Fragment (Structure) | Predicted m/z (Monoisotopic) | Fragmentation Pathway |
| [M+H]⁺ | 313.19 | Protonated parent molecule |
| [C₁₀H₁₂D₆NO₂S]⁺ | 242.15 | Loss of the isopropylamine-d6 group via cleavage of the C-C bond alpha to the carbonyl. |
| [C₉H₉D₆N₂O]⁺ | 185.18 | Cleavage of the bond between the carbonyl group and the aromatic ring, with charge retention on the amine-containing fragment. |
| [C₆H₅D₆N]⁺ | 100.14 | Isopropylamine-d6 fragment. |
| [C₇H₈NO₃S]⁺ | 186.02 | Fragment containing the methanesulfonamide (B31651) and phenyl group, resulting from cleavage of the bond between the carbonyl and the phenyl ring. |
Note: The m/z values are predicted for the protonated molecule and its fragments and are based on the likely fragmentation pathways for this class of compounds. Actual fragmentation can be influenced by instrument conditions. nih.gov
Future Directions and Emerging Research Frontiers for Isotopic Standards in Chemical Biology
Advances in Automated Synthesis of Complex Deuterated Molecules for Research
The synthesis of complex deuterated molecules, while essential, has traditionally been a challenging and time-consuming endeavor. However, recent advances in automated synthesis are set to revolutionize the accessibility of these critical research tools.
The integration of flow chemistry represents a major leap forward in the synthesis of deuterated compounds. adesisinc.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety compared to traditional batch methods. adesisinc.comosti.gov These systems can automate multi-step syntheses and can be coupled with real-time analytical monitoring to rapidly optimize reaction conditions. osti.gov For instance, automated platforms have been developed that generate high-purity deuterium (B1214612) gas on-demand from the electrolysis of deuterium oxide (D₂O), which can then be used directly in catalytic hydrogenation or H-D exchange reactions. thalesnano.com This streamlines the deuteration process, making it more efficient and cost-effective. adesisinc.comthalesnano.com
Late-stage functionalization, where isotopic labels are introduced at the final steps of a synthetic route, is a particularly powerful strategy that is benefiting from automation. acs.org Automated synthesis units, initially popularized for the production of radiopharmaceuticals under Good Manufacturing Practices (GMP), are being adapted for the synthesis of stable isotope-labeled compounds. nih.govd-nb.infonih.gov These systems can handle complex reaction sequences, including fluorination, reduction, and alkylation, with high reproducibility. d-nb.info The principles underlying the automated synthesis of complex molecules like 6-[¹⁸F]Fluoro-L-DOPA can be applied to the synthesis of deuterated standards. nih.govd-nb.info For a molecule like Oxo Sotalol-d6 Hydrochloride, an automated approach could involve the H-D exchange of a suitable precursor or the use of deuterated building blocks in a flow chemistry setup. nih.gov
The table below summarizes key advancements in automated synthesis relevant to deuterated compounds.
| Technology/Method | Advantage | Relevance to Deuterated Standards |
| Flow Chemistry | Precise control, improved safety, scalability, higher yields. adesisinc.comosti.gov | Enables efficient and reproducible synthesis of complex molecules like Oxo Sotalol-d6. |
| Automated H-D Exchange | On-demand deuterium source, streamlined workflow. thalesnano.com | Simplifies the incorporation of deuterium into organic molecules. |
| Robotic Synthesis Platforms | High-throughput screening, rapid optimization, reproducibility. osti.gov | Accelerates the development of synthetic routes for novel deuterated standards. |
| Integrated Analytics (e.g., in-line MS, NMR) | Real-time reaction monitoring and quality control. osti.gov | Allows for precise control over the degree and position of deuteration. |
These technological strides are making complex deuterated molecules more accessible to the broader scientific community, paving the way for their use in a wider range of research applications. adesisinc.com
Expanding the Application of Isotopic Standards in Mechanistic Enzymology and Reaction Pathway Elucidation
Isotopically labeled compounds are invaluable tools for probing the intricate details of biological processes at the molecular level. nih.gov Deuterated standards like this compound are central to the study of enzyme mechanisms and the elucidation of metabolic and chemical reaction pathways. pharmaffiliates.comscielo.org.mx
A primary application lies in the study of the Kinetic Isotope Effect (KIE) . scielo.org.mxresearchgate.net The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes—in this case, replacing hydrogen with deuterium. scielo.org.mx Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly with the deuterated compound. princeton.edu By measuring and comparing the reaction rates of a deuterated and non-deuterated substrate with an enzyme, researchers can definitively determine whether a specific C-H bond is broken during the slowest step of the catalytic cycle. wikipedia.org This information is critical for mapping the transition state of an enzyme-catalyzed reaction. researchgate.netwikipedia.org
Isotope exchange experiments provide another powerful method for mechanistic investigation. squarespace.com In these studies, an enzyme is allowed to reach equilibrium with its substrates and products, after which a small amount of an isotopically labeled compound is added. squarespace.com By tracking the rate at which the isotope is incorporated into other reactants and products using techniques like mass spectrometry, researchers can unravel the sequence of substrate binding and product release, a key component of the formal kinetic mechanism. squarespace.com
The table below outlines research findings from the application of isotopic labeling in mechanistic studies.
| Research Area | Finding/Application | Significance |
| Enzyme Kinetics | Determination of rate-limiting steps via the Kinetic Isotope Effect (KIE). wikipedia.org | Provides direct evidence of bond cleavage in the transition state of an enzymatic reaction. |
| Metabolic Pathway Analysis | Tracing the fate of deuterated molecules through metabolic networks. thalesnano.comscielo.org.mx | Elucidates biosynthetic pathways and identifies novel metabolites. |
| Protein Conformation | Hydrogen/Deuterium Exchange (HDX) to study protein folding and dynamics. acs.org | Reveals how protein structure changes upon ligand binding or under different conditions. |
| Isotope Exchange at Equilibrium | Delineating the order of substrate binding and product release. squarespace.com | Helps to establish the formal kinetic mechanism of an enzyme. |
The insights gained from these studies are fundamental to understanding how enzymes function, how metabolic pathways are regulated, and how drugs are processed in the body. The availability of high-purity deuterated standards is crucial for the accuracy and reliability of these sophisticated experiments. pharmaffiliates.com
Development of Next-Generation Analytical Platforms Leveraging Deuterated Internal Standards
The demand for higher sensitivity, greater accuracy, and increased throughput in analytical chemistry has driven the development of next-generation analytical platforms. In this landscape, deuterated molecules such as this compound play an indispensable role, particularly as internal standards in mass spectrometry-based techniques. acs.org
Stable isotope-labeled molecules are considered the "gold standard" for internal standards in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net An ideal internal standard should behave identically to the analyte of interest during sample preparation (e.g., extraction from a biological matrix) and analysis, but be distinguishable by the detector. researchgate.net Deuterated standards like Oxo Sotalol-d6 fulfill this requirement perfectly. They share nearly identical physicochemical properties with their non-deuterated counterparts, meaning they have the same extraction recovery, chromatographic retention time, and ionization efficiency. researchgate.netresearchgate.net However, their increased mass allows them to be clearly resolved by the mass spectrometer. researchgate.net By adding a known amount of the deuterated standard to a sample, any variability or loss during sample processing or instrument analysis can be precisely corrected for, dramatically improving the accuracy and precision of quantification. mdpi.comrsc.org
Emerging analytical platforms are further leveraging the unique properties of deuterated standards. For example, Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. acs.org Recent improvements to HDX-MS platforms include the use of internal peptide standards to correct for variations in back-exchange, significantly enhancing the reliability of the data. acs.org Furthermore, advances in high-resolution mass spectrometry and ion mobility spectrometry are providing even greater detail on the structure and interactions of molecules, with deuterated standards continuing to be essential for ensuring data quality.
The following table details the role of deuterated standards in modern analytical platforms.
| Analytical Platform | Role of Deuterated Standard | Research Finding/Benefit |
| LC-MS/MS | Internal Standard for Quantification. researchgate.netresearchgate.net | Corrects for matrix effects and analytical variability, ensuring high accuracy and precision. mdpi.comrsc.org |
| GC-MS | Internal Standard for Quantification. researchgate.net | Improves reliability of quantification, especially after derivatization steps. |
| HDX-MS | Internal Standard for Back-Exchange Correction. acs.org | Reduces systematic and random errors, improving the repeatability of protein conformational studies. |
| Pyrolysis-GC/MS | Internal Standard for Polymer Quantification. mdpi.com | Corrects for variable analyte recovery caused by matrix effects and pyrolysis conditions. |
As analytical technologies continue to evolve, the demand for high-purity, complex deuterated internal standards will only grow. Their role is fundamental to ensuring the quality and reliability of data in fields ranging from pharmaceutical development and clinical diagnostics to environmental science and systems biology.
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | Specification | Reference |
|---|---|---|
| Detection Limit | 0.1 ng/mL (HPLC-MS/MS) | |
| Deuterium Purity | ≥98% (HRMS) | |
| Stability (25°C) | >90% intact after 12 months |
Q. Table 2. Common Degradation Pathways Under Stress Conditions
| Condition | Major Degradation Product | Mechanism |
|---|---|---|
| Acidic Hydrolysis | Desmethyl-Sotalol | Oxo group hydrolysis |
| Photolysis | Sulfoxide derivative | Radical-mediated oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
